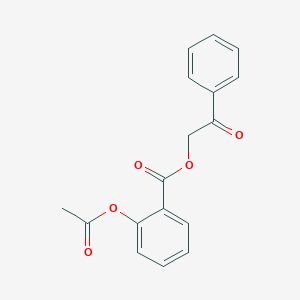![molecular formula C20H15ClN2O2 B387702 N'-(3-chlorobenzoyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B387702.png)
N'-(3-chlorobenzoyl)-[1,1'-biphenyl]-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 3-chlorobenzoyl group attached to a biphenyl structure, which is further linked to a carbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with [1,1’-biphenyl]-4-carbohydrazide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(3-chlorobenzoyl)isonicotinohydrazide: This compound shares a similar structure but has an isonicotinohydrazide moiety instead of a biphenyl group.
3-chlorobenzoyl chloride: A precursor in the synthesis of N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide, it has a simpler structure with a single benzoyl chloride group.
Uniqueness
N’-(3-chlorobenzoyl)-[1,1’-biphenyl]-4-carbohydrazide is unique due to its specific combination of a 3-chlorobenzoyl group with a biphenyl structure and a carbohydrazide moiety
Propriétés
Formule moléculaire |
C20H15ClN2O2 |
|---|---|
Poids moléculaire |
350.8g/mol |
Nom IUPAC |
3-chloro-N'-(4-phenylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C20H15ClN2O2/c21-18-8-4-7-17(13-18)20(25)23-22-19(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |
Clé InChI |
ICZUKJRZAXDKET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenyl 2-[(3-methoxybenzoyl)oxy]benzoate](/img/structure/B387623.png)
![1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387625.png)


![Phenyl 2-[(phenylsulfonyl)oxy]benzoate](/img/structure/B387629.png)







